molecular formula C17H16N4O5 B3899889 N-(2-ethoxyphenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide

N-(2-ethoxyphenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide

Cat. No. B3899889
M. Wt: 356.33 g/mol
InChI Key: PVGMSWQOGSWIBN-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide is a chemical compound that has gained significant attention in scientific research. It has been synthesized using various methods and has shown promising results in various applications.

Mechanism of Action

The exact mechanism of action of N-(2-ethoxyphenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has also been shown to induce apoptosis in cancer cells, which is the process of programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes involved in cell proliferation. Additionally, it has been shown to have antibacterial and antifungal activity by disrupting the cell membrane of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-ethoxyphenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide in lab experiments is its broad range of biological activities. It has been shown to have anti-tumor, anti-inflammatory, antibacterial, and antifungal activity, making it a versatile compound for various research applications. However, one limitation of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on N-(2-ethoxyphenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide. One direction is to study its potential as a therapeutic agent for various diseases, including cancer, inflammation, and bacterial and fungal infections. Another direction is to investigate its mechanism of action in more detail to better understand how it works at the cellular level. Additionally, further research could be done to improve its solubility in water, making it easier to work with in lab experiments.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide has shown promising results in various scientific research applications. It has been studied for its anti-tumor activity and has shown to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory activity and has shown to reduce inflammation in animal models. Additionally, it has been studied for its antibacterial and antifungal activity and has shown to be effective against various bacterial and fungal strains.

properties

IUPAC Name

N-(2-ethoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5/c1-2-26-15-6-4-3-5-14(15)19-16(22)17(23)20-18-11-12-7-9-13(10-8-12)21(24)25/h3-11H,2H2,1H3,(H,19,22)(H,20,23)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGMSWQOGSWIBN-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethoxyphenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide
Reactant of Route 2
Reactant of Route 2
N-(2-ethoxyphenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide
Reactant of Route 3
N-(2-ethoxyphenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide
Reactant of Route 4
Reactant of Route 4
N-(2-ethoxyphenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide
Reactant of Route 5
Reactant of Route 5
N-(2-ethoxyphenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.